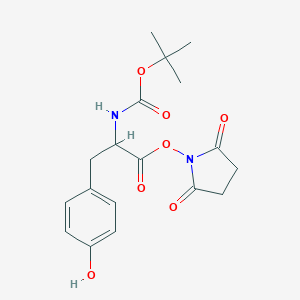

Boc-Tyr-OSu

Übersicht

Beschreibung

Boc-Tyr-OSu, also known as Boc-L-tyrosine hydroxysuccinimide ester, is a reagent used in a rapid method for iodotyrosylation of peptides . This method is equal to that of Bolton-Hunter but has the additional advantage that the derivatized peptide is readily deblocked to form a radiolabelled product with the same net charge as the starting material .

Molecular Structure Analysis

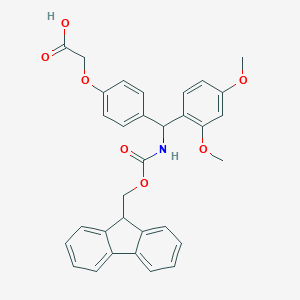

This compound has the empirical formula C18H22N2O7 and a molecular weight of 378.38 . The SMILES string representation of its structure isCC(C)(C)OC(=O)NC@@Hcc1)C(=O)ON2C(=O)CCC2=O . Chemical Reactions Analysis

This compound is used in a rapid method for iodotyrosylation of peptides . The Boc group is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis

This compound has an assay of ≥99.0% (N), optical activity [α]20/D −13±1°, c = 1% in dioxane, and a melting point of 190 °C (dec.) . Its density is 1.35g/cm3 .Wissenschaftliche Forschungsanwendungen

Boc-Tyr-OSu: Eine umfassende Analyse der Anwendungen in der wissenschaftlichen Forschung

Peptid- und Radiomarkierung: this compound wird in der schnellen Methode zur Iodotyrosylierung von Peptiden verwendet, die gegenüber der Bolton-Hunter-Methode den Vorteil bietet, dass das derivatisierte Peptid leicht deblockiert werden kann, um ein radiomarkiertes Produkt mit der gleichen Nettoladung wie das Ausgangsmaterial zu bilden .

Umweltfreundliche Peptidsynthese: Die Verbindung wird in der umweltbewussten In-Water-Peptidsynthese verwendet, die Teil einer Bewegung hin zu grüner Chemie ist. Diese Methode vermeidet die Verwendung organischer Lösungsmittel, wodurch sie umweltfreundlicher wird .

Anwendungen in der industriellen Chemie: In der industriellen Chemie erzeugt der Deprotektionsschritt von this compound nur Gase ohne andere Nebenprodukte, was mit den Prinzipien der grünen Chemie übereinstimmt und es für großtechnische Anwendungen geeignet macht .

Protein-Expressionssysteme: this compound kann an Studien beteiligt sein, die sich auf Protein-Expressionssysteme beziehen, wie z. B. solche, die Carboxypeptidase Y (CPY) aus A. oryzae RIB40 verwenden, das in P. pastoris GS115 exprimiert wird, was vielversprechend für hohe Ausbeuten an rekombinantem Protein mit relativ einfacher Extraktionstechnologie ist .

Biosensor-Entwicklung: Die Verbindung könnte Teil von säuremodulierten Peptidsynthesetechnologien sein, die für Oxid-Biosensoren anwendbar sind, mit potenziellen Auswirkungen auf Peptid-Antigen-Interaktionen, Proteomik und personalisierte Medizin .

MilliporeSigma - this compound Springer - Carboxypeptidase-katalysierte Synthese Springer - Umweltbewusste In-Water-Peptidsynthese Springer - Umweltbewusste In‐Water-Peptidsynthese unter Verwendung der Boc-Strategie <a aria-label="5: Springer - Environmentally Conscious In‐Water Peptide Synthesis Using Boc

Wirkmechanismus

Target of Action

Boc-Tyr-OSu, also known as Boc-L-tyrosine hydroxysuccinimide ester , is primarily used in peptide synthesis . Its primary targets are peptides, specifically those that require iodotyrosylation .

Mode of Action

This compound interacts with its targets (peptides) through a process called iodotyrosylation . This process involves the addition of an iodine atom to the tyrosine residue of a peptide . The Boc group (tert-butoxycarbonyl) in this compound serves as a protecting group for the tyrosine residue during this reaction .

Biochemical Pathways

It is known that the compound plays a crucial role in the iodotyrosylation of peptides , which can affect various biochemical pathways depending on the specific peptides being modified.

Result of Action

The primary result of this compound’s action is the iodotyrosylation of peptides . This modification can significantly alter the properties of the peptide, including its activity, stability, and interactions with other molecules. The exact molecular and cellular effects would depend on the specific peptide being modified.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at −20°C to maintain its stability . Furthermore, the conditions of the peptide synthesis process, such as temperature, pH, and the presence of other reagents, can also impact the action and efficacy of this compound.

Safety and Hazards

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O7/c1-18(2,3)26-17(25)19-13(10-11-4-6-12(21)7-5-11)16(24)27-20-14(22)8-9-15(20)23/h4-7,13,21H,8-10H2,1-3H3,(H,19,25)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUDTLHVKHXJJJ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

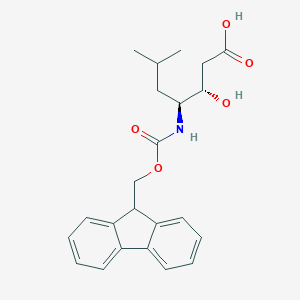

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Boc-Tyr-OSu and what is its role in the synthesis of oostatic hormone analogs?

A1: this compound stands for N-(tert-Butoxycarbonyl)-L-tyrosine N-hydroxysuccinimide ester. It is a protected amino acid derivative used in peptide synthesis. [, ] The "Boc" group is a protecting group for the amine function, preventing unwanted reactions. "Tyr" represents the amino acid tyrosine. "OSu" refers to the activated ester group (N-hydroxysuccinimide ester), which makes the carboxyl group of tyrosine more reactive towards amines.

Q2: How does the structure of the oostatic hormone analogs, particularly the variation in the number of C-terminal proline residues, impact their biological activity?

A2: The research indicates that shortening the peptide sequence of the oostatic hormone analog, specifically by reducing the number of C-terminal proline residues, led to an acceleration of the observed effects on egg development in Sarcophaga bullata. [, ] While the exact mechanism of action is not fully elucidated in the provided abstracts, the changes observed in the follicular epithelium suggest an influence on oocyte development. Interestingly, different peptide chain lengths exhibited variations in radioactivity distribution within the insect body, hinting at potential differences in uptake, distribution, and metabolism. [] This highlights the importance of the C-terminal proline residues in modulating the biological activity and pharmacokinetic properties of the oostatic hormone analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

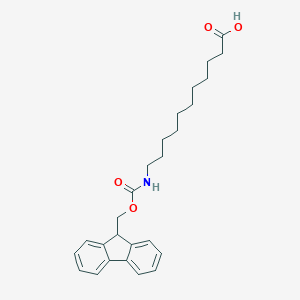

![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)